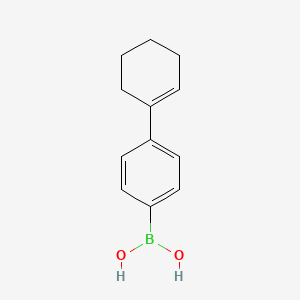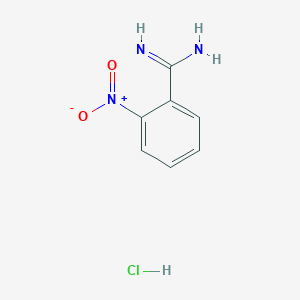
4-(Cyclohex-1-en-1-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohex-1-en-1-yl)phenylboronic acid is a chemical compound with the CAS Number: 1914060-06-2 . It has a molecular weight of 202.06 and its IUPAC name is (2’,3’,4’,5’-tetrahydro- [1,1’-biphenyl]-4-yl)boronic acid . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9,14-15H,1-3,5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.06 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
4-(Cyclohex-1-en-1-yl)phenylboronic acid has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various compounds, such as fluorescent dyes, liquid crystals, and polymers. This compound has also been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and materials science. In addition, this compound has been used as a probe for the detection of saccharides and other biomolecules.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)phenylboronic acid is not fully understood. It is believed to interact with biological molecules, such as enzymes and receptors, through the boron atom. The boron atom in this compound can form a reversible covalent bond with the hydroxyl group of serine or threonine residues in proteins, which can lead to the inhibition or activation of enzyme activity. This compound has also been shown to interact with the ATP-binding site of kinases, which can lead to the inhibition of kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases, kinases, and glycosidases. This compound has also been shown to inhibit the growth of cancer cells and bacteria. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
4-(Cyclohex-1-en-1-yl)phenylboronic acid has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various compounds. This compound can also be used as a probe for the detection of saccharides and other biomolecules. However, this compound has some limitations for lab experiments. It is a relatively large and hydrophobic compound that can be difficult to solubilize in aqueous solutions. In addition, this compound can interact with biological molecules non-specifically, which can lead to off-target effects.
Future Directions
There are several future directions for the research on 4-(Cyclohex-1-en-1-yl)phenylboronic acid. One direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the exploration of the biological activity of this compound and its derivatives, including their interactions with enzymes, receptors, and other biomolecules. The development of new applications for this compound and its derivatives, such as in catalysis, materials science, and drug discovery, is also a promising area of research. Finally, the optimization of the physicochemical properties of this compound and its derivatives, such as solubility and bioavailability, is an important area of research for their practical applications.
Synthesis Methods
The synthesis of 4-(Cyclohex-1-en-1-yl)phenylboronic acid involves the reaction of 4-bromo-1-cyclohexene with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of arylboronic acids. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Safety and Hazards
properties
IUPAC Name |
[4-(cyclohexen-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9,14-15H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLYELXGUEYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2619713.png)
![1-(prop-2-yn-1-yl)-N-[2-(propylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2619716.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2619718.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2619719.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2619727.png)
![N-(2-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2619729.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/no-structure.png)

![N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2619732.png)
![2-(2-(4-chloro-2-methylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2619733.png)
![N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2619734.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2619735.png)